![molecular formula C9H17NO B069354 2-(Pyrrolidin-1-yl)cyclopentanol CAS No. 161193-33-5](/img/structure/B69354.png)
2-(Pyrrolidin-1-yl)cyclopentanol
Overview
Description
“2-(Pyrrolidin-1-yl)cyclopentanol” is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest due to its potential for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-(Pyrrolidin-1-yl)cyclopentanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-1-yl)cyclopentanol” is characterized by a five-membered pyrrolidine ring and a cyclopentanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The pyrrolidine ring in “2-(Pyrrolidin-1-yl)cyclopentanol” can undergo various chemical reactions. For example, it can react with substituted salicylaldehydes to form Schiff base intermediates, which can then be reduced .Scientific Research Applications
Chemical Intermediate
“Cyclopentanol, 2-(1-pyrrolidinyl)- (9CI)” is a very important chemical intermediate . It has been widely used in the chemical industry . The compound can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .
Thermodynamic Analysis
The compound has been used in thermodynamic analysis of synthesis of cyclopentanol from cyclopentene . Both the addition-esterification reaction and transesterification reaction were exothermic, the free energy changes increased with a rise in temperature, which indicated that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K .
Drug Synthesis
“2-(Pyrrolidin-1-yl)cyclopentanol” is used in drug synthesis. Its unique structure allows it to be used in the creation of various pharmaceutical compounds.
Catalysis
The compound is also used in catalysis. Its unique structure and properties make it a useful catalyst in various chemical reactions.
Material Science
In the field of material science, “2-(Pyrrolidin-1-yl)cyclopentanol” is used due to its unique properties. It can be used in the creation of various materials with specific properties.
Computational Chemistry
The compound is used in computational chemistry . It is used in the study of gas phase thermochemistry data, condensed phase thermochemistry data, reaction thermochemistry data, and gas phase ion energetics data .
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-ylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVOQROHUFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)cyclopentanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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